molecular formula C14H11F3N4O3 B12486895 2-amino-4-hydroxy-5-[4-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

2-amino-4-hydroxy-5-[4-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12486895
M. Wt: 340.26 g/mol
InChI Key: LYWKSJCFZUBKKB-UHFFFAOYSA-N
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Description

2-amino-5-[4-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[4-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[4-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-amino-5-[4-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-5-[4-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11F3N4O3

Molecular Weight

340.26 g/mol

IUPAC Name

2-amino-5-[4-(trifluoromethoxy)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C14H11F3N4O3/c15-14(16,17)24-7-3-1-6(2-4-7)8-5-9(22)19-11-10(8)12(23)21-13(18)20-11/h1-4,8H,5H2,(H4,18,19,20,21,22,23)

InChI Key

LYWKSJCFZUBKKB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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